alpha-D-glucose-13C6,d12
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Overview
Description
Alpha-D-glucose-13C6,d12: is a compound that is isotopically labeled with both carbon-13 and deuterium. This labeling makes it a valuable tool in various scientific research fields, particularly in metabolic studies and tracer experiments. The compound is a derivative of alpha-D-glucose, a naturally occurring sugar that plays a crucial role in energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-glucose-13C6,d12 involves the incorporation of carbon-13 and deuterium into the glucose molecule. This can be achieved through several synthetic routes, including:
Chemical Synthesis: This method involves the chemical modification of glucose using isotopically labeled reagents.
Enzymatic Synthesis: Enzymes can be used to catalyze the incorporation of isotopes into glucose.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis. The process includes:
Isotopic Labeling: The starting materials are isotopically labeled with carbon-13 and deuterium.
Chemical Reactions: These labeled materials undergo a series of chemical reactions to form the final product.
Purification: The product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
Alpha-D-glucose-13C6,d12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gluconic acid or glucaric acid.
Reduction: Reduction reactions can convert the compound into sorbitol or mannitol.
Substitution: Substitution reactions can introduce different functional groups into the glucose molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include gluconic acid, glucaric acid, sorbitol, and mannitol .
Scientific Research Applications
Alpha-D-glucose-13C6,d12 has a wide range of scientific research applications, including:
Metabolic Studies: The compound is used as a tracer to study glucose metabolism in cells and organisms.
Drug Development: It is used in the development of new drugs by studying the pharmacokinetics and pharmacodynamics of glucose analogs.
Biological Research: The compound is used to investigate the role of glucose in various biological processes, such as energy production and cellular signaling.
Industrial Applications: It is used in the production of isotopically labeled compounds for various industrial applications.
Mechanism of Action
The mechanism of action of alpha-D-glucose-13C6,d12 involves its incorporation into metabolic pathways. The compound is metabolized similarly to natural glucose, allowing researchers to trace its movement and transformation within biological systems. The isotopic labels (carbon-13 and deuterium) provide a means to track the compound using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .
Comparison with Similar Compounds
Similar Compounds
D-Glucose-13C6: This compound is labeled only with carbon-13 and is used for similar applications in metabolic studies.
D-Glucose-d7: This compound is labeled only with deuterium and is used in studies requiring deuterium labeling.
D-Glucose-13C6,d7: This compound is labeled with both carbon-13 and deuterium, similar to alpha-D-glucose-13C6,d12, but with different isotopic distribution.
Uniqueness
This compound is unique due to its dual labeling with both carbon-13 and deuterium.
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
(2S,4R,5S)-2,3,4,5,6-pentadeuterio-2,3,4,5-tetradeuteriooxy-6-[dideuterio(deuteriooxy)(113C)methyl](2,3,4,5,6-13C5)oxane |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2?,3-,4-,5?,6+/m1/s1/i1+1D2,2+1D,3+1D,4+1D,5+1D,6+1D,7D,8D,9D,10D,11D |
InChI Key |
WQZGKKKJIJFFOK-TVEWNQQSSA-N |
Isomeric SMILES |
[2H][13C@]1([13C@]([13C](O[13C@]([13C]1([2H])O[2H])([2H])O[2H])([2H])[13C]([2H])([2H])O[2H])([2H])O[2H])O[2H] |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
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